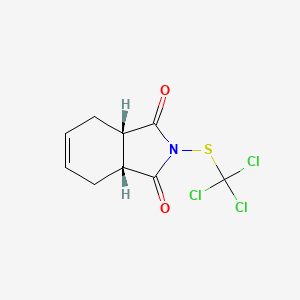

N-Trichloromethylthio-cis-delta(sup 4)-cyclohexene-1,2-dicarboximide

Description

Structure

3D Structure

Properties

CAS No. |

133-06-2 |

|---|---|

Molecular Formula |

C9H8Cl3NO2S |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

(3aS,7aR)-2-(trichloromethylsulfanyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

InChI |

InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+ |

InChI Key |

LDVVMCZRFWMZSG-OLQVQODUSA-N |

impurities |

... Bis-(trichloromethyl) disulfide is an impurity found in technical /grade/ captan. One sample of technical-grade captan was 96% pure, with the remainder consisting of sodium chloride, water and tetrahydrophthalimide. |

Isomeric SMILES |

C1C=CC[C@H]2[C@@H]1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl |

Appearance |

Solid powder |

boiling_point |

Decomposes (NTP, 1992) decomposes Decomposes |

Color/Form |

White to cream powder Crystals from carbon tetrachloride Colorless crystals White, crystalline powder [Note: Commercial product is a yellow powder] |

density |

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink 1.74 g/cu cm at 25 °C Relative density (water = 1): 1.74 1.74 |

melting_point |

352 °F (NTP, 1992) 172.5 °C Colorless to beige amorphous solid with a pungent odor. MP: 175-178 °C /Technical grade/ No melting point; decomposes at 178Â °C 352 °F 352 °F (Decomposes) |

Other CAS No. |

133-06-2 |

physical_description |

Captan is a white solid dissolved in a liquid carrier. It is a water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard of this material is that it poses a threat to the environment. In case of release immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil to contaminate groundwater. It is used as a fungicide. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.]; [NIOSH] WHITE CRYSTALS. Odorless, white, crystalline powder. Odorless, white, crystalline powder. [fungicide] [Note: Commercial product is a yellow powder with a pungent odor.] |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

Stable under recommended storage conditions. Captan decomposes fairly readily in alkaline media (pH>8). It is hydrolytically stable at neutral or acid pH but decomposes when heated alone at its freezing/melting point. |

solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) In water, 5.1 mg/L at 25 °C 7.78 g/100 mL chloroform; 8.15 g/100 mL tetrachloroethane; 4.96 g/100 mL cyclohexanone; 4.70 g/100 mL dioxane; 2.13 g/100 mL benzene; 0.69 g/100 mL toluene; 0.04 g/100 mL heptane; 0.29 g/100 mL ethanol; 0.25 g/100 mL ether at 26 °C 20 g/kg xylene; 21 g/kg acetone; 1.7 g/kg isopropanol; 23 g/kg cyclohexanone at 26 °C Slightly soluble in ethylene dichloride For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page. Solubility in water, g/100ml at 25Â °C: (none) (77 °F): 0.0003% |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aacaptan; Agrosol S; AI3-26538; Amercide; Bangton; Buvisild K; Captab; Captadin; Captaf; Captan; Hexacap; Captax; Glyodex 3722; Vanicide |

vapor_pressure |

less than 0.00001 mmHg at 77 °F (NTP, 1992) 9X10-8 mm Hg at 25 °C 0 mmHg (approx) |

Origin of Product |

United States |

Environmental Fate and Transport Dynamics of Captan

Hydrolytic Degradation Kinetics in Aquatic and Edaphic Systems

Hydrolysis is a major pathway for the degradation of Captan in both water and soil. The process involves the cleavage of the molecule, particularly at the sulfur-nitrogen bond, leading to the formation of several breakdown products. The rate of this degradation is highly dependent on the chemical and physical conditions of the surrounding medium.

The stability of Captan is profoundly influenced by the pH of the aqueous environment. The rate of hydrolysis increases significantly with rising pH, indicating that the compound is much less persistent in neutral to alkaline conditions compared to acidic conditions. nih.govresearchgate.net In acidic water, with a pH of 4, the half-life of Captan can be as long as 32 hours. nih.gov However, in neutral water (pH 7), the half-life decreases dramatically to 8 hours, and in alkaline water (pH 8), it is merely 10 minutes. nih.govresearchgate.net

Studies have shown that at a pH of 7.6, there is a minimum decomposition of 1.5% after 25 hours, whereas at a pH of 11.4, 71% decomposition occurs within 23.5 hours. fao.org Another study observed 5% hydrolysis at pH 7.6, 30% at pH 9.5, and 84% at pH 11.4 after 35 hours at 20°C. nih.gov This rapid breakdown in alkaline environments is a critical factor in determining its persistence in various aquatic and edaphic systems. nih.gov

| pH | Half-Life / Degradation | Reference |

|---|---|---|

| 3.6 | No perceptible decomposition after 8 hours | fao.org |

| 4 | 32 hours (Half-life) | nih.gov |

| 7 | 8 hours (Half-life) | nih.govresearchgate.net |

| 7.6 | 1.5% decomposition after 25 hours | fao.org |

| 8 | 10 minutes (Half-life) | nih.govresearchgate.net |

| 9.5 | 20.5% decomposition after 21 hours | fao.org |

| 11.4 | 71% decomposition after 23.5 hours | fao.org |

Temperature is another critical factor that governs the rate of Captan hydrolysis. An increase in temperature accelerates the degradation process. fao.orgfao.org For instance, the half-life of Captan in Lake Superior water (pH 7.6) was found to be approximately 7 hours at 12°C, which decreased to just 1 hour at 25°C. fao.org

Laboratory studies conducted in distilled water further illustrate this temperature dependence. At 100°C, Captan is completely degraded in 2.5 hours. fao.orgfao.org Decomposition at 80°C was roughly half of that at boiling temperature over the same period, while at 60°C and 20°C, the decomposition was less than 3%. fao.org This demonstrates a direct relationship between temperature and the rate of hydrolytic breakdown. fao.org

| Temperature (°C) | Condition | Degradation Rate / Half-Life | Reference |

|---|---|---|---|

| 12 | Lake Superior Water (pH 7.6) | ~7 hours (Half-life) | fao.org |

| 20 | Distilled Water | <3% decomposition in 2.33 hours | fao.org |

| 25 | Lake Superior Water (pH 7.6) | ~1 hour (Half-life) | fao.org |

| 42 | Distilled Water | Accelerated degradation compared to lower temperatures | fao.org |

| 60 | Distilled Water | <3% decomposition in 2.33 hours | fao.org |

| 80 | Distilled Water | ~50% decomposition in 2.33 hours | fao.org |

| 100 | Distilled Water | Total decomposition in 2.33 hours | fao.orgfao.org |

The hydrolysis of Captan results in the formation of several degradation products. The primary and most frequently identified metabolite is cis-1,2,3,6-tetrahydrophthalimide (THPI). nih.govnih.gov This compound is formed by the cleavage of the N-S bond of the Captan molecule. nih.gov

Other identified degradation products from hydrolysis include tetrahydrophthalic acid and its monoamide, as well as inorganic substances such as hydrogen sulfide, thiosulfates, sulfites, carbon dioxide, and hydrochloric acid. fao.orgepa.gov In soil, the half-life for THPI is reported to range from 5.4 to 20 days. orst.edu Further microbial degradation of THPI can occur, leading to the formation of o-phthalic acid through a protocatechuate pathway, indicating a potential for complete mineralization of the fungicide by certain microorganisms. nih.gov

Photodegradation Mechanisms and Environmental Significance

Photodegradation, or photolysis, is another abiotic process that contributes to the breakdown of Captan in the environment, particularly on surfaces exposed to sunlight, such as soil and plants. nih.govorst.edu This process can occur through two primary pathways: direct and indirect photolysis.

Direct photolysis occurs when the Captan molecule itself absorbs light energy from the sun, specifically in the UV spectrum, which leads to an excited state and subsequent chemical transformation. nih.govsemanticscholar.org This absorption of energy can cause the cleavage of chemical bonds within the molecule. For some pesticides, this involves the homolytic dissociation of a carbon-chlorine (C-Cl) bond. researchgate.net In the case of Captan, photodegradation has been identified as a mechanism for its disappearance from grape surfaces. nih.gov

Indirect photolysis involves the action of other chemical species in the environment, known as photosensitizers, that absorb sunlight and produce highly reactive oxygen species (ROS). nih.gov Common natural photosensitizers in aquatic environments include dissolved organic matter (DOM) and nitrate ions. csbsju.edu These sensitizers can generate ROS such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are powerful oxidizing agents that can then react with and degrade the Captan molecule. nih.govcsbsju.edu While direct photolysis is dependent on the light absorption properties of Captan itself, indirect photolysis is contingent on the composition of the surrounding environmental matrix. nih.gov

The rate and significance of Captan's photodegradation are influenced by various environmental factors. The intensity and spectrum of sunlight, which vary with season, latitude, and time of day, are fundamental to the process. csbsju.edu On soil surfaces, the photodegradation half-life for Captan is estimated to be between 5 and 15 days. orst.edu

Microbial Biotransformation and Biodegradation Pathways

Microbial activity is a primary driver in the breakdown of Captan in the environment. A variety of microorganisms can metabolize this fungicide, influencing its persistence and the formation of intermediate compounds.

Soil microorganisms, including bacteria, fungi, and actinomycetes, play a crucial role in the degradation of Captan. While high concentrations of the fungicide can initially lead to a decrease in the total count of these microbial groups, certain microorganisms have demonstrated the ability to break down the compound. ukm.my The persistence of Captan in soil is influenced by environmental conditions such as pH and moisture content, with its stability increasing as pH and soil moisture decrease. ukm.my Microbial degradation is recognized as the most significant process governing the fate of pesticides like Captan in soil environments. uliege.be Some soil microbes can utilize pesticides as a source of carbon and electrons, facilitating their remediation. academicjournals.org However, the application of Captan can also impact soil microbial biomass responsible for nutrient cycling, potentially affecting soil fertility by hindering the immobilization of elements like nitrogen and phosphorus. researchgate.net

Specific bacterial strains have been identified that can utilize Captan as their sole source of carbon and energy for growth. ukm.mynih.gov This ability is a key factor in the bioremediation of Captan-contaminated sites. researchgate.net

One such bacterium, Planomicrobium flavidum strain EF, has shown a remarkable capacity to degrade Captan. This strain can tolerate Captan concentrations up to 2000 ppm. ukm.my In a minimal salt medium where Captan was the only carbon source, P. flavidum utilized approximately 77.5% of the initial Captan concentration within just two hours, with only 0.8% remaining after 24 hours of growth. ukm.my

Another well-studied bacterium is Bacillus circulans. Research has demonstrated its ability to use Captan as a sole carbon and energy source, leading to the complete mineralization of the fungicide. ukm.mynih.gov This bacterium initiates the degradation by hydrolyzing Captan into non-fungicidal compounds. researchgate.netnih.gov The use of immobilized Bacillus circulans cells has been proposed as a cost-effective strategy for decontaminating polluted sites, as these cells can retain their degradation ability for extended periods. researchgate.net

Table 1: Bacterial Strains Involved in Captan Degradation

| Bacterial Strain | Key Findings | Reference |

| Planomicrobium flavidum strain EF | Utilized 77.5% of Captan within 2 hours and over 99% within 24 hours as a sole carbon source. Tolerant up to 2000 ppm. | ukm.my |

| Bacillus circulans | Capable of complete mineralization of Captan, using it as a sole source of carbon and energy. | ukm.mynih.gov |

The microbial breakdown of Captan proceeds through a series of intermediate compounds. The initial and most frequently reported step in the degradation pathway is the hydrolysis of the N-S bond. epa.gov This cleavage results in the formation of tetrahydrophthalimide (THPI) or its specific isomer, cis-1,2,3,6-tetrahydrophthalimide, which is noted to be without fungicidal activity. ukm.myresearchgate.netnih.gov

Further degradation of cis-1,2,3,6-tetrahydrophthalimide by microorganisms like Bacillus circulans has been shown to proceed through the protocatechuate pathway. researchgate.netnih.gov This pathway involves the formation of other metabolites, including o-phthalic acid. ukm.myresearchgate.netnih.gov The identification of these metabolites confirms that microbial activity can lead to the complete breakdown of the Captan molecule. nih.gov In addition to these organic metabolites, the degradation process can also release simpler inorganic compounds such as H₂S, CO₂, and HCl. researchgate.net

Table 2: Major Microbial Degradation Metabolites of Captan

| Metabolite | Precursor | Degrading Microorganism (Example) | Reference |

| Tetrahydrophthalimide (THPI) | Captan | Soil Microbes | ukm.myepa.gov |

| cis-1,2,3,6-tetrahydrophthalimide | Captan | Bacillus circulans | researchgate.netnih.gov |

| o-phthalic acid | cis-1,2,3,6-tetrahydrophthalimide | Bacillus circulans | ukm.myresearchgate.netnih.gov |

Sorption-Desorption Processes in Edaphic and Aquatic Matrices

The movement and bioavailability of Captan in the environment are significantly influenced by its interaction with soil and sediment components through sorption and desorption processes.

The adsorption of Captan in soil is strongly influenced by the soil's composition, particularly its organic matter and clay mineral content. researchgate.net The process of chemical sorption onto soil particle surfaces is a critical factor controlling the availability of the compound for transport or uptake by organisms. mdpi.com

Research has shown that the adsorption of Captan is proportional to the organic carbon (OC) content in the soil. researchgate.net The soil sorption coefficient (Kd) and the soil organic carbon sorption coefficient (KOC) are key parameters used to quantify the strength of this sorption. nih.gov The Freundlich isotherm model is commonly used to describe the adsorption behavior of Captan in different soil types. researchgate.net Clay minerals, along with soil organic matter, provide surfaces for these sorption reactions, which can include adsorption and precipitation. mdpi.com The interaction between organic matter and clay minerals is a primary mechanism for the binding of organic compounds in soil. researchgate.net

Desorption processes determine the release of sorbed Captan back into the soil solution, thereby influencing its potential for leaching and transport to aquatic systems. The strength of the binding between Captan and soil particles affects its desorption rate. fortunejournals.com

Studies on various organic compounds show that desorption can be a biphasic process, with an initial fast phase followed by a much slower phase. epa.gov A substantial fraction of a sorbed chemical can be resistant to desorption, persisting in the soil for extended periods. epa.gov For some organic contaminants, this very slow desorption means they are predicted to persist in sediments for years. nih.gov The environmental mobility of Captan is thus directly related to these sorption-desorption characteristics. nih.gov Factors such as competition for binding sites can also influence desorption; for instance, the addition of phosphate to soil has been shown to cause significant desorption of organic carbon from mineral surfaces. slu.se Strong binding to soil particles, as indicated by low desorption rates, suggests limited mobility of the compound through the soil profile. fortunejournals.com

Leaching Potential and Subsurface Transport

The movement of captan from the soil surface to groundwater is a complex process influenced by both the chemical's intrinsic properties and the characteristics of the surrounding environment. While laboratory data suggests a potential for mobility, field observations often indicate limited downward movement, primarily due to its rapid degradation.

The potential for captan to leach into groundwater is governed by a combination of its chemical characteristics and various soil and environmental factors. Captan's movement in soil is described as ranging from slightly mobile to mobile; however, its actual transport is significantly limited by its rapid degradation in the soil environment orst.edu. The half-life of captan in soil is short, ranging from less than one to four days, with one study showing 99% degradation within seven days orst.edu. This rapid breakdown curtails the amount of the parent compound available for downward movement.

Field studies have consistently shown that captan is only slightly mobile, with detections typically limited to the upper 6 to 12 inches of the soil profile orst.eduepa.gov. This suggests that under real-world conditions, the combination of degradation and soil sorption processes effectively prevents significant leaching of the parent compound epa.gov.

Several key factors influence the leaching potential of pesticides like captan:

Soil Texture: The relative proportions of sand, silt, and clay determine soil texture and permeability umd.edu. Coarse-textured, sandy soils allow for faster water percolation, increasing the potential for pesticide movement, whereas fine-textured clay soils have lower permeability and hold water and dissolved chemicals longer umd.edupesticidestewardship.org.

Organic Matter: Soil organic matter is a critical factor in adsorbing pesticides, making them less likely to leach umd.edupesticidestewardship.org. Soils with higher organic content tend to bind captan more tightly, restricting its movement down the soil profile researchgate.net.

Soil pH: The rate of captan hydrolysis, or breakdown in water, is pH-dependent. It is more stable under acidic conditions and degrades rapidly in alkaline (high pH) conditions beyondpesticides.orgepa.gov. This rapid degradation at higher pH levels reduces the amount of captan available to leach.

Soil Moisture: Captan degrades more quickly in moist soil compared to dry soil, indicating that microbial degradation plays a significant role epa.govepa.gov. While water is the medium for leaching, the increased microbial activity in moist soils enhances captan's breakdown, thereby reducing leaching potential ukm.my.

Depth to Groundwater: A shallower water table means there is less soil to act as a natural filter, increasing the vulnerability of groundwater to contamination umd.edupesticidestewardship.org.

Table 1: Factors Affecting Captan Leaching Potential

| Factor | Influence on Leaching | Rationale |

|---|---|---|

| Soil Texture | Higher in coarse, sandy soils | Larger pore spaces allow for more rapid water and solute movement umd.edupesticidestewardship.org. |

| Organic Matter | Lower in soils with high organic matter | Organic matter adsorbs pesticide molecules, reducing their mobility umd.edupesticidestewardship.org. |

| Soil pH | Lower in alkaline (high pH) soils | Captan degrades more rapidly at higher pH levels, reducing the amount available to leach beyondpesticides.orgepa.gov. |

| Soil Moisture | Complex; promotes both degradation and transport | While water is the transport medium, moist conditions also favor microbial degradation of captan epa.govepa.govukm.my. |

| Rapid Degradation | Significantly reduces leaching | Captan's short half-life in soil (often <4 days) means it breaks down before it can travel far orst.eduwikipedia.org. |

Studies have shown that the primary degradate, THPI, is also relatively immobile to slightly mobile in soil profiles epa.gov. Similar to the parent compound, the maximum depth at which THPI has been detected in field studies is between 6 and 12 inches epa.gov. In aerobic aquatic environments, THPI was found to have a half-life of 7 days in one system, while its concentration decreased significantly over a 30-day period in another epa.gov.

The formation and subsequent decline of THPI in soil are relatively quick. In one study, THPI reached its maximum concentration within the first week after captan application and then declined to levels below detection within 9 weeks epa.gov. Another major soil metabolite, tetrahydrophthalamic acid (THPAM), reached its peak concentration around two weeks and also declined to less than 1.3% after nine weeks epa.gov. The limited mobility of these primary metabolites suggests they are not likely to pose a significant leaching threat to groundwater epa.gov.

Table 2: Mobility of Captan and its Primary Degradate in Soil

| Compound | Mobility Classification | Maximum Detection Depth in Field Studies |

|---|---|---|

| Captan | Slightly Mobile to Mobile | 6-12 inches orst.eduepa.gov |

| THPI | Relatively Immobile to Slightly Mobile | 6-12 inches epa.gov |

Volatilization and Atmospheric Distribution Considerations

Volatilization is the process by which a substance evaporates into the atmosphere. For pesticides, this can be a route of dissipation from the application site. Captan is characterized as having a low potential to volatilize orst.edu.

One study investigating the volatilization of captan from a sandy soil surface over a 9-day period found that it was not an important route of dissipation epa.gov. In this experiment, only about 0.003% of ring-labeled captan and 3.9% of TCM-labeled captan volatilized, and importantly, none of the volatilized radioactivity was identified as the parent captan compound epa.gov. This indicates that the volatile components were likely breakdown products rather than captan itself.

Despite its low volatility, captan has been detected in the atmosphere in agricultural regions. A study in Canada's Lower Fraser Valley found captan in both the gas and particle phases of the atmosphere, with a dominant fraction being associated with particles la-press.org. This finding suggests that transport via airborne particles is a significant pathway for the atmospheric distribution of captan, potentially more so than simple volatilization la-press.org. The atmospheric concentrations showed seasonal peaks from spring to early summer, which corresponds with the expected periods of peak usage on crops la-press.org. The likelihood of a pesticide to be found in the gas phase is related to its vapor pressure, which is a key factor in determining its potential for atmospheric transport copernicus.org.

Ecological Impacts and Non Target Biota Responses to Captan Exposure

Influence on Soil Microbial Ecosystems

Soil microorganisms are critical for maintaining soil fertility and structure through their roles in decomposition, nutrient cycling, and organic matter transformation. The introduction of fungicides like Captan can disrupt these delicate microbial ecosystems.

Exposure to Captan can alter the composition and diversity of soil microbial communities. Studies have shown that the impact of Captan can vary depending on the concentration applied and the specific microbial groups. For instance, in one study, a high dose of Captan (10 mg/kg of soil) resulted in a decrease in the abundance of bacteria and fungi, as indicated by lower numbers of 16S and 18S rRNA gene copies. suelos.org.ar Conversely, the same study noted that Gram-negative bacteria increased at this higher dose. suelos.org.ar

| Parameter | Effect of Captan Exposure | Percentage Change | References |

| Peak Soil Respiration | Suppression | 30-50% | researchgate.netresearchgate.net |

| Dehydrogenase Activity | Decrease | 40-58% | researchgate.net |

| Microbial Biomass N | General Decrease | Not specified | researchgate.net |

| Total Microbial Biomass | Loss at high doses | Not specified | suelos.org.ar |

Soil enzymes are the primary mediators of biogeochemical cycles, breaking down organic matter and releasing essential nutrients for plant uptake. nih.govnih.gov Fungicides can negatively affect these soil-dwelling microorganisms and the biochemical processes they regulate. nih.gov Captan, specifically, has been shown to alter the activity of enzymes involved in the carbon and nitrogen cycles. suelos.org.arresearchgate.net

The application of Captan has been observed to decrease dehydrogenase activity significantly. researchgate.net Dehydrogenases are vital as they are involved in the oxidative metabolism in soil, and their functioning is linked to numerous biochemical processes. mdpi.com

Captan can have complex and sometimes contradictory effects on nitrogen transformation processes in the soil. Nitrogen cycling, which includes mineralization, nitrification, and denitrification, is a critical microbial function for maintaining soil fertility. nih.gov

Studies have shown that soils treated with Captan exhibit significantly higher concentrations of ammonium-nitrogen (NH4-N). researchgate.net This is accompanied by a higher rate of net nitrogen mineralization, the process by which organic nitrogen is converted to inorganic forms like ammonium (B1175870). researchgate.net The rate of nitrification, the conversion of ammonium to nitrate, is also influenced by Captan treatment. researchgate.net In contrast to its inhibitory effects on some microbial groups, Captan has been found to enhance the populations of denitrifying bacteria. scispace.com However, other research indicates that pesticides can negatively affect the activity of enzymes like protease and urease, which are involved in the initial stages of nitrogen mineralization. klimaatcoalitie.org

| Nitrogen Cycle Process | Observed Effect of Captan | Detailed Findings | References |

| Ammonification | Increase | Captan-treated soils had much higher NH4-N concentrations. | researchgate.net |

| N Mineralization | Increase | Net N mineralization rates were significantly higher in Captan-treated soils. | researchgate.net |

| Nitrification | Influenced | Nitrification rates were affected by Captan treatment. | researchgate.net |

| Denitrification | Enhancement | Captan enhanced the population of denitrifying bacteria. | scispace.com |

Carbon mineralization is the process by which soil microbes decompose organic matter, releasing carbon dioxide (CO2) into the atmosphere. This process is fundamental to the global carbon cycle and soil health. researchgate.net The rate of carbon mineralization is often measured by soil respiration. As noted previously, Captan has been found to suppress peak soil respiration by 30-50%, indicating a significant reduction in the rate of carbon mineralization. researchgate.netresearchgate.net This slowdown in decomposition can affect the availability of nutrients that are released from organic matter.

Alterations in Soil Enzyme Activities and Biogeochemical Nutrient Cycling

Phytotoxicity and Plant Physiological Responses

Captan, a non-systemic fungicide, can cause phytotoxicity in certain plants and under specific environmental conditions. umassfruitnotes.com Its application can lead to a range of physiological responses, some of which can be detrimental to plant health and development.

Research has shown that captan can have varied effects on different plant species. For instance, in pepper plants (Capsicum annuum L.), captan application has been observed to decrease the germination rate. researchgate.net This inhibitory effect on germination may be linked to the fungicide's interference with enzymatic activities crucial for the early stages of plant development. scialert.net

The impact of captan on the photosynthetic apparatus of plants has also been a subject of study. In pepper plants, for example, the application of captan resulted in a reduction of chlorophyll (B73375) a, chlorophyll b, and total chlorophyll content in the leaves. scialert.net However, at recommended dosages, an increase in chlorophyll a and carotenoid content was observed compared to higher dosages and control groups. scialert.net Carotenoids are essential for protecting the photosynthetic machinery from photo-oxidative damage, and their increase could indicate a stress response in the plant. scialert.net

The potential for phytotoxicity increases when captan is used in combination with other agrochemicals, particularly those containing mineral oil. dotcmscloud.com The oil can enhance the penetration of captan into the leaf tissue, leading to symptoms like leaf burning or spotting. dotcmscloud.com This interaction has been noted in apple and strawberry cultivation. dotcmscloud.com Furthermore, certain grape varieties have shown sensitivity to mixtures of captan and other specific pesticides, resulting in significant leaf damage under warm and humid conditions. umassfruitnotes.com

While generally considered to have low toxicity to terrestrial plants, the direct application of captan can still lead to adverse effects. epa.gov These effects can manifest as visible injuries such as chlorosis, leaf necrosis, and stunted growth, ultimately impacting crop yield and quality. researchgate.net

Impact on Terrestrial Invertebrate Communities (e.g., Beneficial Arthropods)

The application of captan can have significant consequences for terrestrial invertebrate communities, including beneficial arthropods that play crucial roles in pest control. mvwi.com.augrdc.com.au While captan is primarily a fungicide, its effects extend to non-target organisms, potentially disrupting local ecosystems. nih.gov

Studies have shown that captan is generally considered to have low toxicity to honey bees (Apis mellifera) on an acute contact basis. orst.edu One study conducted in an almond orchard during bloom found no negative effects on bee hives or individual bees over a two-month monitoring period following captan application. orst.edu However, other research suggests that captan can be acutely toxic to immature honey bees, with laboratory assays showing significant mortality in larvae exposed to field-realistic doses. nih.gov This indicates that while adult bees may be less affected by direct contact, the larval stages could be more vulnerable.

The impact of captan on other beneficial arthropods, such as predatory beetles and parasitic wasps, appears to be relatively low at typical field application rates, making it compatible with some integrated pest management (IPM) programs. However, the widespread use of pesticides can lead to secondary pest outbreaks by eliminating the natural enemies that keep pest populations in check. grdc.com.au

Regarding soil-dwelling invertebrates, captan has been shown to have a slight toxicity to earthworms. In one study, while the survival of mature earthworms was not affected, their reproduction rates were lower in soils with high concentrations of captan. orst.edu This suggests that long-term exposure to captan could negatively impact earthworm populations, which are vital for soil health and fertility.

It is also important to consider the potential for synergistic effects when captan is used in combination with other pesticides. Research has demonstrated that certain fungicide-insecticide mixtures can be significantly more toxic to beneficial arthropods than either chemical applied alone. researchgate.net For example, a mixture of prochloraz (B1679089) and lambda-cyhalothrin, and another of epoxyconazole and thiacloprid, showed strong synergistic toxicity to parasitic wasps, predatory mites, and ladybirds. researchgate.net

Responses in Aquatic Biota

Captan poses a significant risk to aquatic invertebrates, with toxicity levels ranging from moderate to very high. orst.edu These organisms are crucial components of aquatic food webs, and their decline can have cascading effects throughout the ecosystem. epa.gov

Studies have demonstrated that captan is moderately toxic to the freshwater invertebrate Daphnia magna, a key species in aquatic ecosystems. orst.edu The 48-hour median lethal concentration (LC50) for Daphnia magna has been reported to be in the range of 7 to 10 mg/L. orst.edu Furthermore, captan has been shown to cause reproductive effects in Daphnia magna at concentrations between 0.56 and 1.0 mg/L under static exposure conditions. orst.edu This indicates that even at sublethal concentrations, captan can impair the reproductive capacity of these vital organisms.

Other aquatic invertebrates, such as mysid shrimp and oysters, are also highly sensitive to captan. orst.edu The toxicity of captan to these organisms highlights the broad range of aquatic life that can be adversely affected by its presence in water bodies. The primary breakdown product of captan in water, tetrahydrophthalimide (THPI), is considered practically non-toxic to Daphnia magna. orst.eduepa.gov

The contamination of water bodies with captan can occur through spray drift and runoff from treated areas, posing a hazard to aquatic organisms in neighboring areas. greenbook.net The rapid degradation of captan in water means that contamination is likely to be brief but can be significant in the immediate area of application. The primary indirect effect of concern for fish populations is the potential impact on their food sources, which largely consist of aquatic invertebrates. epa.gov

Captan is recognized as being moderately to very highly toxic to fish. orst.edu The acute toxicity of captan varies significantly among different fish species. orst.edu For instance, the 96-hour LC50 values range from as low as 26.2 to 34 µg/L for brown trout to 300 µg/L for harlequin fish. orst.edu Other sensitive species include brook trout (34 µg/L), fathead minnow (65 µg/L), and bluegill sunfish (72 to 310 µg/L). orst.edu

A full life-cycle study on fathead minnows indicated that their growth and survival were negatively affected at captan concentrations between 16.5 and 39.6 µg/L. orst.edu This demonstrates that chronic exposure to low levels of captan can have detrimental long-term effects on fish populations. Despite its high toxicity, captan is unlikely to bioaccumulate in fish because it breaks down quickly in water. orst.edu The major breakdown product of captan, THPI, is considered practically non-toxic to rainbow trout. orst.edu

Amphibians are also susceptible to the toxic effects of captan. For example, the toad Bufo bufo japonicus has shown high sensitivity to this fungicide. The potential for captan to harm aquatic vertebrates is a significant concern, as contamination of water bodies can lead to fish kills and broader ecological damage. ccme.ca The risk to aquatic life is primarily from direct overspray and runoff from treated agricultural areas. greenbook.net

The following table summarizes the acute toxicity of Captan to various aquatic vertebrates:

| Species | 96-hour LC50 (µg/L) | Toxicity Level |

| Brown Trout (Salmo trutta) | 26.2 - 34 | Very Highly Toxic |

| Brook Trout (Salvelinus fontinalis) | 34 | Very Highly Toxic |

| Rainbow Trout (Oncorhynchus mykiss) | 50 | Very Highly Toxic |

| Fathead Minnow (Pimephales promelas) | 65 | Very Highly Toxic |

| Bluegill Sunfish (Lepomis macrochirus) | 72 - 310 | Highly to Very Highly Toxic |

| Coho Salmon (Oncorhynchus kisutch) | 137 | Highly Toxic |

| Mirror Carp (Cyprinus carpio) | 240 | Highly Toxic |

| Harlequin Fish (Rasbora heteromorpha) | 300 | Highly Toxic |

| Data sourced from multiple studies. orst.edu |

Mechanisms of Antifungal Action of Captan

Biochemical Pathways of Fungicidal Activity

The fungicidal activity of captan is largely attributed to its ability to interfere with a wide range of metabolic processes within fungal cells. The primary biochemical interaction involves the reaction of captan with thiol groups (-SH) found in proteins, enzymes, and other cellular components. bio-conferences.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This reaction is considered the main mode of action on phytopathogenic fungi. bio-conferences.orgresearchgate.net

Upon entering the fungal cell, captan is thought to degrade into reactive intermediates, including thiophosgene (B130339) (SCCl₃). bio-conferences.orgresearchgate.netepa.govorst.educaymanchem.com Thiophosgene is highly reactive and readily interacts with thiol groups, as well as other functional groups like amines, amides, imides, and alcohols, further disrupting fungal metabolism. researchgate.netepa.govorst.educaymanchem.com

Molecular and Cellular Targets in Fungal Pathogens

Captan's mechanism of action is characterized by its interaction with multiple molecular and cellular targets within fungal pathogens. chemicalwarehouse.comadama.comindofil.comuada.eduscispace.com Unlike highly specific, single-site fungicides, captan's activity is not limited to a single enzyme or pathway. uga.edunih.govnzpps.orgokstate.edu

The primary molecular targets are proteins and enzymes containing reactive thiol groups. researchgate.netresearchgate.netresearchgate.netadama.comnih.govresearchgate.net By binding to and modifying these sulfhydryl groups, captan disrupts the normal function of these vital macromolecules. researchgate.netresearchgate.netpeptechbio.comadama.com This can lead to a cascade of detrimental effects on cellular processes.

At the cellular level, captan treatment can result in the alteration of membrane integrity. bio-conferences.orgresearchgate.net Studies on Saccharomyces cerevisiae exposed to captan have shown a loss of membrane integrity. bio-conferences.orgresearchgate.netresearchgate.net This disruption can lead to leakage of cytoplasmic contents and ultimately cell death. oup.comoup.com Electron photomicrographs of captan-treated spores have suggested that captan binds with sulfhydryl-rich proteins in the nucleus. oregonstate.edu

Interactions with Thiol-Containing Macromolecules and Enzymes

The reaction of captan with thiol groups is a cornerstone of its fungicidal mechanism. bio-conferences.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netepa.gov This irreversible non-enzymatic reaction occurs between captan and reduced thiols in biological systems. researchgate.net

Key thiol-containing molecules affected by captan include cysteine and glutathione (B108866), as well as the thiol group of coenzyme A. epa.govoregonstate.edugoogle.com The interaction with these essential cellular thiols can lead to their depletion. bio-conferences.orgresearchgate.netresearchgate.net For instance, the reaction with coenzyme A can inhibit citrate (B86180) synthesis. oregonstate.edu

Captan also inactivates enzymes that rely on functional sulfhydryl groups for their activity. oregonstate.edu This broad inactivation of enzymes contributes significantly to the disruption of various metabolic pathways. bio-conferences.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Research has quantified the rapid reaction between captan and blood thiols, demonstrating half-lives of less than a second in in vitro experiments. researchgate.net While this study was conducted in blood, it highlights the high reactivity of captan with thiol groups.

Disruption of Fungal Metabolic and Structural Integrity (e.g., Respiration, Cell Wall Synthesis)

Captan's interaction with thiol groups and subsequent enzyme inhibition leads to significant disruption of fundamental fungal processes, including respiration and cell wall synthesis. researchgate.netpeptechbio.comchemicalwarehouse.comindofil.com

Captan inhibits enzymes involved in energy production, specifically those in the electron transport chain, leading to a decrease in ATP production essential for fungal survival and growth. peptechbio.comchemicalwarehouse.com This inhibition of respiration is a key aspect of its fungicidal action. researchgate.netorst.eduindofil.comregulations.gov Studies have shown that captan inhibits the process of respiration and metabolism of fungi through its action as a thiol reactant. researchgate.netorst.edu

In addition to affecting energy production, captan interferes with the synthesis of fungal cell walls. peptechbio.com It has been reported to inhibit the activity of chitin (B13524) synthase, an enzyme responsible for producing chitin, a major component of fungal cell walls. peptechbio.com This interference weakens and ultimately destroys the cell wall, contributing to fungal cell death. peptechbio.com

Captan treatment can also lead to the accumulation of reactive oxygen species (ROS) within fungal cells, suggesting a pro-oxidant activity. bio-conferences.orgresearchgate.netresearchgate.netnih.gov This oxidative stress further contributes to cellular damage and necrotic cell death. bio-conferences.orgresearchgate.netresearchgate.netnih.gov

Data from studies on Saccharomyces cerevisiae illustrate the impact of captan on cellular thiols and viability:

| Captan Concentration (µM) | Yeast Viability Reduction (Aerobic, 6 hours) | Cellular Thiol Compounds | Intracellular ROS | Membrane Integrity |

| 20 | 90% reduction bio-conferences.orgresearchgate.net | Reduced bio-conferences.orgresearchgate.netresearchgate.net | Increased bio-conferences.orgresearchgate.net | Altered bio-conferences.orgresearchgate.net |

| >2.5 | Complete inhibition of fermentation bio-conferences.orgresearchgate.net | Not specified | Not specified | Not specified |

Multisite Inhibition Characteristics and Broad-Spectrum Activity

Captan is classified as a multisite inhibitor fungicide, meaning it affects multiple metabolic pathways within the fungal cell. adama.comindofil.comuada.eduscispace.comuga.edunih.govnzpps.orgokstate.eduresearchgate.netregulations.govresearchgate.net This contrasts with single-site fungicides that target a specific biochemical process. uga.edunih.govnzpps.orgokstate.edu

The multisite nature of captan's action is primarily due to its general reactivity with thiol groups found in numerous essential proteins and enzymes. researchgate.netresearchgate.netresearchgate.netadama.comnih.govresearchgate.net By interfering with various chemical processes, metabolism, and cell division, captan effectively prevents fungal spores from germinating and inhibits fungal growth. adama.com

This non-specific mode of action contributes to captan's broad-spectrum activity against a wide variety of fungal pathogens. bio-conferences.orgpeptechbio.comchemicalwarehouse.comadama.comindofil.compeptechbio.com It is effective against numerous species of fungi and bacteria. orst.eduregulations.gov This broad activity makes it a versatile tool for controlling various diseases in different crops. bio-conferences.orgchemicalwarehouse.comadama.comindofil.com

The multisite inhibition characteristic also makes the development of fungal resistance to captan less likely compared to single-site fungicides. adama.comindofil.comuga.edunih.govnzpps.orgokstate.eduregulations.govresearchgate.net Multiple mutations across different genes would be required for a fungus to develop significant resistance. okstate.edu Captan has been used effectively for over 50 years without a documented case of resistance in some contexts. adama.com However, there are some reports about reduced sensitivity of Botrytis cinerea against multisite inhibitors. nih.gov

Captan's broad-spectrum activity has been demonstrated against various fungal diseases, including apple scab, leaf spot, blights, and molds. chemicalwarehouse.com It has shown efficacy against Colletotrichum species and Fusarium oxysporum in in vitro studies. apsnet.org

| Fungal Pathogen | Captan Efficacy (in vitro) | Source |

| Botrytis cinerea | Inhibited conidial germination apsnet.org | apsnet.org |

| Colletotrichum acutatum | Inhibited growth apsnet.org | apsnet.org |

| Colletotrichum fragariae | Inhibited growth and conidial germination apsnet.org | apsnet.org |

| Colletotrichum gloeosporioides | Inhibited growth and conidial germination apsnet.org | apsnet.org |

| Fusarium oxysporum | Inhibited growth apsnet.org | apsnet.org |

| Aspergillus fumigatus | Reduced radial growth caymanchem.com | caymanchem.com |

| Rhizoctonia species | Killed population cdnsciencepub.com | cdnsciencepub.com |

| Pythium species | Killed population cdnsciencepub.com | cdnsciencepub.com |

Fungicide Resistance Dynamics in Plant Pathogenic Fungi

Genetic and Biochemical Mechanisms of Resistance Development

Resistance to fungicides in fungal pathogens can arise through various genetic and biochemical mechanisms. okstate.eduorchardly.cookstate.edu These mechanisms often involve changes that reduce the effective concentration of the fungicide at its site of action or allow the fungus to tolerate its presence. researchgate.net

Alteration of Target Sites

Alteration of the fungicide target site is a common mechanism of resistance for many single-site fungicides, where a mutation in the gene encoding the target protein reduces the fungicide's ability to bind and exert its effect. mdpi.comokstate.eduorchardly.cookstate.edufrac.infofrac.infonih.gov For fungicides with a single, specific target site, a single mutation can be sufficient to confer a high level of resistance. cornell.edufrac.infopesticidestewardship.org However, Captan is a multi-site inhibitor, meaning it interferes with numerous metabolic processes within the fungal cell by reacting with thiol groups in various enzymes and proteins. nih.govuga.eduherts.ac.uk Due to this non-specific mode of action, resistance through the alteration of a single target site is generally not considered a primary mechanism for Captan resistance, as it would require simultaneous alterations at multiple critical sites, which is a much rarer event. okstate.edufrac.infopesticidestewardship.org

Reduced Fungicide Uptake and Active Efflux Mechanisms

Reduced uptake of the fungicide into fungal cells and active efflux mechanisms, where the fungus pumps the fungicide back out of the cell, are important mechanisms of resistance, particularly for multi-site inhibitors like Captan. okstate.eduorchardly.cookstate.edu Efflux pumps, often belonging to the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters, can actively transport a broad range of substrates, including fungicides, out of the cell, thereby lowering the intracellular concentration of the active compound. mdpi.comresearchgate.net Increased activity or overexpression of these efflux pumps has been linked to fungicide resistance in various fungal pathogens. mdpi.comresearchgate.netnih.govdoaj.org Reduced uptake can occur due to changes in the fungal cell wall or membrane properties that hinder the passive or active transport of the fungicide into the cell. okstate.eduorchardly.cookstate.edu These mechanisms can contribute to reduced sensitivity to Captan by limiting the amount of fungicide that reaches its multiple intracellular targets.

Detoxification and Breakdown of Captan within Fungal Cells

Detoxification of the fungicide within the fungal cell is another mechanism that can contribute to resistance. okstate.eduorchardly.cookstate.eduresearchgate.net For Captan, detoxification primarily involves the reaction of its trichloromethylthio group with intracellular thiols, such as glutathione (B108866). nih.govresearchgate.net This reaction leads to the breakdown of the Captan molecule into less toxic or inactive compounds. researchgate.net Fungal isolates with elevated levels of glutathione or increased activity of enzymes involved in thiol metabolism, such as glutathione-S-transferases (GSTs), may be more effective at detoxifying Captan, thus exhibiting reduced sensitivity. entomology2.or.kr This biochemical breakdown process effectively neutralizes the fungicide before it can cause significant damage to cellular components.

Cross-Resistance Patterns and Multiple Resistance Phenomena

Cross-resistance occurs when a fungal strain resistant to one fungicide is also resistant to other fungicides, typically those within the same chemical group or sharing a similar mode of action. nzpps.orgokstate.edufrac.infofrac.info This is often the result of a single resistance mechanism, such as an altered target site or an efficient efflux pump, that affects multiple compounds. frac.infofrac.info Multiple resistance, in contrast, refers to a fungal strain possessing resistance to fungicides from different chemical groups with distinct modes of action. frac.info This usually arises from the accumulation of independent resistance mechanisms selected by exposure to different fungicides. frac.info

Given Captan's multi-site mode of action, cross-resistance to other multi-site inhibitors (FRAC Group M) might be expected if the resistance mechanism affects general cellular processes targeted by these compounds, such as increased efflux capacity. entomology2.or.krfrac.info Studies on Botrytis cinerea, a pathogen known for developing resistance to various fungicides, have investigated cross-resistance patterns involving Captan and other multi-site fungicides like thiram (B1682883) and mancozeb. nih.govacademicjournals.orgacademicjournals.org While Captan is generally considered to have a low risk of resistance, reduced sensitivity has been observed, and the potential for cross-resistance or the development of multiple resistance in populations exposed to various fungicides exists. nih.govacademicjournals.orgacademicjournals.orgresearchgate.net For instance, some isolates of B. cinerea have shown decreased cross-reactivity to Captan compared to thiram or mancozeb, suggesting that while they are all multi-site inhibitors, the exact spectrum of resistance conferred by a particular mechanism might vary. academicjournals.org

Ecological and Epidemiological Factors Influencing Resistance Evolution in Field Populations

The evolution and spread of fungicide resistance in field populations of plant pathogenic fungi are influenced by a combination of ecological and epidemiological factors. mdpi.comresearchgate.netroyalsocietypublishing.org These factors determine the selection pressure exerted by fungicide applications and the dynamics of the pathogen population.

Key influencing factors include:

Selection Pressure: The frequency, intensity, and coverage of fungicide applications directly influence the selection pressure for resistant individuals. mdpi.comokstate.edufrac.info Repeated and widespread use of fungicides, especially those with a high risk of resistance, increases the likelihood of selecting for and increasing the frequency of resistant strains in the population. mdpi.comokstate.eduorchardly.cofrac.info

Pathogen Population Size and Genetic Variability: Large pathogen populations are more likely to contain pre-existing resistant mutants at low frequencies. mdpi.comroyalsocietypublishing.org High genetic variability within a pathogen population provides more raw material for resistance mutations to arise. academicjournals.org

Reproductive Rate and Generation Time: Pathogens with rapid reproductive cycles and short generation times can evolve resistance more quickly, as mutations can be generated and selected for over multiple generations within a single cropping season. frac.inforoyalsocietypublishing.org

Spore Dispersal and Gene Flow: Efficient spore dispersal mechanisms can facilitate the spread of resistant strains within and between fields and regions. frac.inforoyalsocietypublishing.org Gene flow through sexual reproduction can also combine different resistance mechanisms within a single individual or spread resistance genes through the population. royalsocietypublishing.org

Fitness Cost of Resistance: The fitness cost associated with resistance mutations (e.g., reduced growth rate, sporulation, or pathogenicity in the absence of the fungicide) influences the persistence of resistant strains in the population when the fungicide is not applied. frac.infoacademicjournals.orgacademicjournals.org If the fitness cost is low or negligible, resistant strains can persist and even compete with sensitive strains. frac.info Studies on Botrytis cinerea have investigated the stability and fitness of isolates with reduced sensitivity to Captan, noting that isolates sensitive to Captan can adapt and maintain this adaptation even without fungicide pressure. academicjournals.orgacademicjournals.org

Mode of Action of the Fungicide: As discussed earlier, the mode of action significantly influences the intrinsic risk of resistance development. nzpps.orgokstate.eduorchardly.cofrac.infofrac.infopesticidestewardship.org Multi-site fungicides like Captan are generally considered low risk due to the complexity required for resistance to evolve. nzpps.orguga.eduokstate.eduorchardly.copesticidestewardship.org

Agronomic Practices: Factors such as crop rotation, the use of resistant cultivars, and non-chemical control methods can influence disease pressure and the reliance on fungicides, thereby impacting the selection pressure for resistance. mdpi.comfrac.infobohrium.com Using fungicides in mixtures or alternations with different modes of action, particularly including multi-site fungicides like Captan, is a key strategy for managing resistance. nzpps.orguga.eduorchardly.cofrac.infocornell.edufrac.infoacademicjournals.orgacademicjournals.orgnoursefarms.com

The interaction of these factors determines the rate at which resistant individuals accumulate and potentially dominate a fungal population, leading to a decline in the field efficacy of fungicides like Captan, even though the intrinsic risk of resistance to Captan is considered low. mdpi.comacademicjournals.orgacademicjournals.org

Table: Mechanisms of Fungicide Resistance

| Mechanism | Description | Relevance to Captan |

| Target Site Alteration | Mutation in the gene encoding the fungicide target protein reduces binding. | Generally not a primary mechanism for Captan due to its multi-site action, requiring multiple simultaneous changes. okstate.edufrac.infopesticidestewardship.org |

| Reduced Fungicide Uptake | Changes in cell properties or transport systems limit fungicide entry. | Can contribute to reduced sensitivity by limiting the amount of Captan entering the cell. okstate.eduorchardly.cookstate.edu |

| Active Efflux | Fungal pumps actively transport the fungicide out of the cell. | An important mechanism for Captan resistance, reducing intracellular concentration. okstate.eduorchardly.cookstate.edumdpi.comresearchgate.netnih.govdoaj.org |

| Detoxification/Breakdown | Fungal enzymes or molecules metabolize the fungicide into less toxic forms. | Involves reaction with intracellular thiols like glutathione, breaking down Captan. nih.govresearchgate.netentomology2.or.kr |

| Target Site Overexpression | Increased production of the target protein dilutes the fungicide's effect. | Less relevant for multi-site inhibitors like Captan compared to single-site fungicides. |

| Alternative Metabolic Pathway | The fungus develops a bypass for the inhibited pathway. | Less likely to be a primary mechanism for Captan due to its broad impact on multiple pathways. |

| Sequestration | The fungicide is compartmentalized within the cell, away from its targets. | A potential, though less studied, mechanism that could reduce the effective concentration of Captan at its sites of action. entomology2.or.kr |

| Single-Gene Mutations | Resistance conferred by a change in a single gene, often leading to high resistance. | Less common for high-level resistance to Captan due to its multi-site action, but can contribute to reduced sensitivity in some cases. okstate.edupesticidestewardship.orgacademicjournals.org |

| Multi-Gene (Polygenic) Mutations | Resistance conferred by changes in multiple genes, leading to a range of reduced sensitivity. | Can contribute to the gradual development of reduced sensitivity to Captan. okstate.eduacademicjournals.orgacademicjournals.org |

Resistance Management Strategies in Agricultural Systems

Effective fungicide resistance management strategies are essential to prolong the useful life of fungicides and ensure sustainable disease control in agricultural systems dpi.qld.gov.auokstate.edu. These strategies aim to delay the development and buildup of resistant pathogen populations okstate.edu.

Integrated Pest Management (IPM) Approaches for Captan Efficacy

Integrated Pest Management (IPM) is a comprehensive approach to pest management that utilizes a combination of common-sense practices to manage pest damage with the least possible hazard to people and the environment epa.gov. In the context of fungicide use, IPM incorporates various strategies to reduce reliance solely on chemical control and minimize the risk of resistance development dpi.qld.gov.aucropprotectionnetwork.org.

IPM approaches for maintaining Captan efficacy involve integrating cultural controls, biological controls, and judicious chemical applications epa.govcropprotectionnetwork.org. Cultural methods, such as using disease-resistant varieties, crop rotation, scouting, and using certified seed, can help reduce disease pressure and the need for frequent fungicide applications cropprotectionnetwork.org. Monitoring pest populations accurately helps determine when control is necessary, preventing unnecessary fungicide use epa.gov. When chemical control is required, it should be part of a broader strategy, not the sole method cropprotectionnetwork.org.

Strategies to Mitigate Resistance Development

Several strategies can be employed to mitigate the development of resistance to fungicides like Captan. A core principle is to avoid the repeated use of fungicides with the same mode of action dpi.qld.gov.auresearchgate.net. This can be achieved through rotation or tank-mixing with fungicides from different Fungicide Resistance Action Committee (FRAC) groups cropprotectionnetwork.orgpurdue.edu. Captan, being a Group M04 fungicide with a low resistance risk, is a valuable partner in rotation or mixtures with single-site fungicides to reduce the selection pressure on the latter regulations.govpurdue.edu.

Tank-mixing involves applying a combination of two or more fungicides with different modes of action simultaneously purdue.edu. If a fungal propagule is resistant to one fungicide in the mix, it is likely to be controlled by the other fungicide with a different mode of action, provided both are effective against the target pathogen cropprotectionnetwork.org. Rotation involves alternating the use of fungicides from different FRAC groups throughout the growing season purdue.edu. This prevents the continuous selection pressure that favors resistant individuals when a single mode of action is used repeatedly dpi.qld.gov.au.

Using recommended application rates is also crucial, as using sub-lethal doses can increase the risk of resistance purdue.edu. Applying fungicides preventatively, before disease symptoms are severe, is generally more effective and can reduce the need for higher, potentially more selective, curative rates cropprotectionnetwork.orguada.edu.

Synergistic Applications with Biocontrol Agents

The integration of synthetic fungicides with biocontrol agents offers a promising strategy for enhanced disease control and resistance management researchgate.netnih.gov. Synergistic applications involve combining fungicides with biological control organisms, such as beneficial fungi like Trichoderma species, to achieve a greater level of disease suppression than either component alone researchgate.netscielo.org.mx.

Research has explored the compatibility of Trichoderma species with various fungicides, including Captan researchgate.netnzpps.org. Studies have indicated that some Trichoderma isolates are tolerant of Captan at certain concentrations, suggesting the potential for their combined use researchgate.netnzpps.org. For instance, in vitro studies have shown that combining Trichoderma asperellum with low concentrations of Captan can result in a synergistic inhibitory effect against plant pathogens like Colletotrichum gloeosporioides, the causal agent of anthracnose in mango scielo.org.mxnih.gov. This synergistic interaction can allow for reduced application rates of the synthetic fungicide while maintaining or enhancing disease control, thereby lowering the selection pressure for resistance and reducing environmental impact scielo.org.mx.

Data from studies on the compatibility of Trichoderma species with fungicides can be presented in tables to illustrate the potential for synergistic applications. For example, a study evaluating the sensitivity of different Trichoderma species to various fungicide concentrations could show varying levels of tolerance, highlighting isolates suitable for integration with Captan researchgate.net.

| Trichoderma Species | Fungicide | Concentration | Mycelial Growth Inhibition (%) |

| T. viride | Captan | Low | Low Inhibition |

| T. harzianum | Captan | Low | Low Inhibition |

| T. koningii | Captan | Low | Low Inhibition |

| T. pseudokoningii | Captan | Low | Low Inhibition |

| T. virens | Captan | Low | Low Inhibition |

| T. harzianum C52 | Captan | Field Rate | Least Sensitive nzpps.org |

| T. asperellum T8a | Captan 50® | 0.1 g L⁻¹ | No inhibitory effects observed scielo.org.mx |

Another example could be a table showing the synergistic effect of a Captan-Trichoderma combination on the inhibition of a specific plant pathogen:

| Treatment | Pathogen Growth Inhibition (%) |

| Captan alone (low concentration) | 36% scielo.org.mx |

| Trichoderma asperellum T8a alone | 91% scielo.org.mx |

| Captan (0.1 g L⁻¹) + Trichoderma asperellum T8a | 99% scielo.org.mx |

Note: This table is based on findings regarding the synergistic effect of Captan and T. asperellum against C. gloeosporioides scielo.org.mx.

These findings suggest that combining Captan with compatible biocontrol agents can be a valuable component of an integrated resistance management strategy, offering improved disease control and potentially reducing the reliance on higher rates or more frequent applications of synthetic fungicides.

Advanced Analytical Methodologies for Environmental Monitoring of Captan

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone of Captan residue analysis, providing the necessary separation of the target analyte from co-extracted matrix components. Several techniques have been optimized for this purpose.

Gas Chromatography (GC) has traditionally been used for the analysis of Captan. When coupled with an Electron Capture Detector (GC-ECD), this method offers high sensitivity for electronegative compounds like Captan, which contains chlorine atoms. measurlabs.comscioninstruments.com The ECD operates using a radioactive source (typically Nickel-63) that emits beta particles, creating a steady electrical current. scioninstruments.com When an electronegative analyte like Captan passes through the detector, it captures electrons, causing a measurable drop in the current that is proportional to the analyte's concentration. measurlabs.comscioninstruments.com

This technique has been successfully applied to determine Captan residues in various agricultural commodities. koreascience.kr For instance, a method involving dispersive liquid-liquid microextraction (DLLME) combined with GC-ECD was developed for the analysis of Captan in apples. nih.gov However, a significant challenge with GC-based methods is the thermal degradation of Captan in the hot GC inlet, which can lead to the formation of its metabolite, tetrahydrophthalimide (THPI). lcms.czshimadzu.com This degradation can occur within just a few injections, making reproducible analysis difficult and potentially leading to inaccurate quantification. lcms.czlcms.cz

To overcome the degradation issues associated with GC, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a more robust and reliable alternative. lcms.czlcms.cz This approach avoids the high temperatures of a GC inlet, preventing the breakdown of Captan during analysis. lcms.cz LC-MS/MS methods have demonstrated excellent repeatability and are suitable for analyzing both Captan and its degradation product, THPI. lcms.cz The technique offers high selectivity and sensitivity, making it a powerful tool for multiresidue analysis in complex food matrices. nih.govnih.gov

A further advancement is the use of Liquid Chromatography-Triple Quadrupole Linear Ion Trap Mass Spectrometry (LC-QqQIT). qcap-egypt.comresearchgate.netnih.gov This hybrid system combines the capabilities of a triple quadrupole with a linear ion trap, enabling highly sensitive and selective scan functions, such as MS3. qcap-egypt.comnih.gov In MS3 mode, ions are filtered, fragmented, and then a specific fragment ion is trapped and fragmented again, significantly reducing matrix interference and enhancing confirmation reliability. qcap-egypt.com This technique has been shown to be more sensitive than conventional LC-MS/MS methods, allowing for more reliable identification and quantification of Captan at lower concentrations in diverse commodities like apples, tomatoes, and wheat flour. qcap-egypt.comnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is another valuable technique for Captan analysis. researchgate.netmeasurlabs.comscioninstruments.com Unlike a standard UV detector that measures absorbance at a single wavelength, the DAD scans a range of wavelengths simultaneously, capturing the entire UV-Vis spectrum of the analyte as it elutes from the column. scioninstruments.comctlatesting.com

This capability provides several advantages. It allows for the simultaneous quantification of multiple compounds that have different absorption maxima and provides spectral information that can be used to confirm the identity of an analyte and assess the purity of a chromatographic peak. scioninstruments.comnih.gov HPLC-DAD has been applied to the analysis of pesticides, including Captan, in various samples, offering a reliable and widely accessible analytical option. researchgate.net

Sample Preparation Protocols for Diverse Environmental Matrices (Soil, Water, Plant Tissues)

Effective sample preparation is a critical step to isolate Captan from the environmental matrix and remove interfering substances before chromatographic analysis. The protocol varies depending on the matrix.

Soil: A typical soil preparation protocol involves drying the sample at a moderate temperature (e.g., 55°C) to avoid volatilization, sieving it to remove larger particles and ensure homogeneity, and then grinding it to a fine powder. ku.edu Extraction can then be performed using an appropriate solvent system. For photodegradation studies, soil samples may be directly treated and exposed to sunlight before extraction. fao.org

Water: For water samples, preparation may involve acidification to stabilize Captan, which is prone to hydrolysis in neutral or basic conditions. shimadzu.comepa.gov A common extraction technique is liquid-liquid extraction (LLE), where an organic solvent like toluene (B28343) is used to partition Captan from the aqueous phase. epa.govepa.gov Solid-phase extraction (SPE) is another method used to clean up and concentrate the analyte from the water sample. nih.gov

Plant Tissues: Due to Captan's instability, sample preparation for plant tissues often requires specific measures to prevent degradation. nih.gov Samples like fruits and vegetables are commonly homogenized. ekb.eg To minimize degradation, this can be done at low temperatures (cryogenic comminution). nih.gov A widely used extraction procedure is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. qcap-egypt.comaensiweb.com An acidified version of the QuEChERS protocol, often using acetonitrile (B52724) with 1% formic acid for extraction, is particularly effective for unstable pesticides like Captan. ekb.egeurl-pesticides.eu This is followed by a partitioning step using salts and a cleanup step, known as dispersive solid-phase extraction (dSPE), to remove interferences like pigments and fatty acids. shimadzu.com However, cleanup sorbents that can increase the pH, such as primary-secondary amine (PSA), are often avoided to prevent Captan degradation. qcap-egypt.comeurl-pesticides.eu

Detection and Quantification Limits in Environmental Monitoring

The ability to detect and quantify Captan at very low levels is essential for environmental monitoring and ensuring compliance with regulatory limits. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits vary significantly depending on the analytical technique and the sample matrix.

Research findings have established a range of detection and quantification limits for Captan using various advanced methodologies.

| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| LC-QqQIT (MS3) | Apples, Tomatoes | - | 0.01 mg/kg | qcap-egypt.comnih.gov |

| LC-QqQIT (MS3) | Sweet Pepper | - | 0.03 mg/kg | qcap-egypt.comnih.gov |

| LC-QqQIT (MS3) | Wheat Flour, Sesame & Fennel Seeds | - | 0.05 mg/kg | qcap-egypt.comnih.gov |

| GC-ECD | Apples | 3.0 - 8.0 µg/kg | - | nih.gov |

| GC-ECD/MS | Agricultural Commodities (general) | - | 0.008 mg/kg | koreascience.kr |

| LC-MS/MS | Cereals | - | 0.01 mg/kg | nih.gov |

| LC-MS/MS (APCI) | Drinking & Surface Water | 9 pg/mL (0.009 µg/L) | 27 pg/mL (0.027 µg/L) | shimadzu.com |

| GC-ITMS | Grapes, Must, Wine | - | 0.01 mg/kg | researchgate.net |

Regulatory Science and Environmental Policy Governing Captan Use

Evolution of National and International Regulatory Frameworks for Pesticide Use

The regulatory landscape for pesticides has evolved significantly over the decades, moving from a focus on efficacy and fraudulent claims to a comprehensive risk-based approach prioritizing human health and environmental protection. pesticidetruths.comwikipedia.org The history of Captan's regulation mirrors this broader trend.

United States:

Captan was first registered in the U.S. in 1951. epa.govepa.gov The regulatory framework at the time was primarily governed by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) of 1947, which focused on product labeling and effectiveness. pesticidetruths.com The creation of the EPA in 1970 and subsequent amendments to FIFRA shifted the focus to health and environmental safety. wikipedia.org

A significant development in Captan's regulatory history was the initiation of a Rebuttable Presumption Against Registration (RPAR) in 1980, triggered by data showing oncogenic effects in mice and rats. epa.govepa.gov This "Special Review" process led to the cancellation of some food uses in 1989. epa.gov The passage of the Food Quality Protection Act (FQPA) in 1996 brought about a more stringent safety standard, requiring a comprehensive reassessment of all existing pesticides, including Captan, with a special emphasis on the risks to infants and children and aggregate exposure from multiple sources. epa.govepa.gov This led to the 1999 Reregistration Eligibility Decision (RED) for Captan, which established a number of risk mitigation measures to allow its continued use. epa.gov

European Union:

In the European Union, the regulation of plant protection products has become increasingly centralized and stringent. Captan was initially included in Annex I of Council Directive 91/414/EEC, which established a harmonized framework for pesticide authorization. useforesight.ioeuropa.eu This directive was later replaced by Regulation (EC) No 1107/2009, which introduced stricter approval criteria, including hazard-based cut-offs for certain substances. useforesight.iotdl.org

Captan has undergone periodic renewals under these frameworks. The most recent renewal, effective from November 2024 and valid until October 2039, came with significant new restrictions. useforesight.ioreach24h.com These include a prohibition on use during the flowering stages of crops to protect pollinators and a mandate for advanced application equipment, such as shielded sprayers, to reduce pesticide drift by at least 61%. useforesight.ioreach24h.com This evolution reflects the EU's move towards more sustainable agricultural practices and a greater emphasis on protecting non-target species and the wider environment. useforesight.io

International Frameworks:

On the international stage, the Codex Alimentarius Commission, run jointly by the Food and Agriculture Organization (FAO) and the World Health Organization (WHO), plays a key role. mdpi.comhse.gov.uk The Codex sets international food standards, including Maximum Residue Limits (MRLs) for pesticides like Captan in various food commodities. mdpi.com These MRLs, while not legally binding on their own, serve as a reference point for international trade and are often adopted into national legislation. mdpi.comhse.gov.uk The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) conducts the scientific evaluations that form the basis for Codex MRLs. hse.gov.ukwho.int Captan has been evaluated by the JMPR on numerous occasions since its initial assessment in 1965. fao.org

Environmental Monitoring and Surveillance Programs for Captan Residues

To ensure that pesticide use does not result in unacceptable levels of environmental contamination or exposure through food and water, regulatory frameworks are supported by monitoring and surveillance programs. These programs are designed to verify compliance with regulations, assess the effectiveness of risk mitigation measures, and detect potential problems.

National authorities in many countries operate pesticide residue monitoring programs that analyze domestic and imported food for compliance with MRLs. For example, the U.S. Food and Drug Administration (FDA) and the U.S. Department of Agriculture (USDA) conduct such programs. fao.org While detections of Captan have occurred in these surveys, the incidence has generally been low. fao.org

Monitoring extends beyond food to environmental compartments. In the EU, the Water Framework Directive requires member states to monitor the status of their water bodies, which includes checking for pesticide contamination. While Captan itself is often not detected in drinking water due to its rapid hydrolysis, its more stable metabolites are a concern. mdpi.com A recent study in Greece, for instance, did not detect Captan in any drinking water samples, though other fungicides were found, sometimes exceeding the EU limit of 0.1 µg/L for individual pesticides. mdpi.com

These programs provide crucial real-world data that feeds back into the risk assessment process. If monitoring reveals frequent or high-level detections of residues, it can trigger a regulatory review and potentially lead to changes in the authorized uses of the pesticide.

Table 2: Examples of Captan Residue Monitoring Findings

| Program/Study | Matrix | Country/Region | Findings |

|---|---|---|---|

| U.S. FDA/USDA Pesticide Residue Monitoring | Various Food Commodities | United States | Detections of Captan have been reported, but the incidence is generally low. fao.org |

| GC-MS/MS Study of Drinking Water | Drinking Water | Northern Evros, Greece | Captan was not detected in any of the 18 samples collected from public taps. mdpi.com |

| Study of Apples in New York | Apples | Finger Lakes Region, NY, USA | 9 out of 15 samples contained Captan or its breakdown product, THPI, with levels ranging from 0.09886 to 3.424 ppb, well below the U.S. tolerance of 25 ppm. chemijournal.com |

Challenges and Controversies in Regulatory Science for Captan

The regulation of Captan has not been without its challenges and controversies, reflecting broader debates in regulatory science.

These controversies highlight several key challenges in regulatory science:

Interpreting Data: Different regulatory bodies can interpret the same scientific data differently, leading to varying regulatory outcomes.

Risk vs. Hazard: A central debate is whether to regulate based on a "risk-based" approach (which considers both hazard and exposure) or a "hazard-based" approach (where substances with certain intrinsic properties are banned regardless of exposure level). The EU's "cut-off criteria" for certain hazardous substances is an example of the latter, which creates significant regulatory hurdles for chemicals like Captan.

Data Gaps: Risk assessments are often conducted with some degree of uncertainty due to data gaps. For Captan, the lack of definitive information on the fate of its residues during water treatment is a recognized gap that complicates the final assessment of consumer risk from drinking water. nih.gov

Remediation and Sustainable Alternatives in Captan Management

Bioremediation Approaches for Captan Contamination in Soil and Water

Bioremediation offers a promising and cost-effective strategy for the detoxification of Captan-contaminated soil and water by leveraging the metabolic capabilities of microorganisms. cluin.orgijcmas.com This approach utilizes bacteria, fungi, and algae to degrade the fungicide into less harmful compounds.